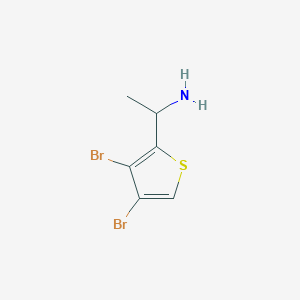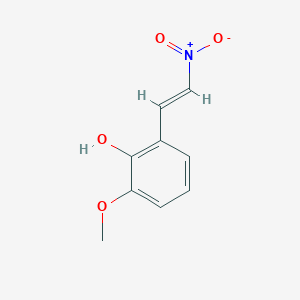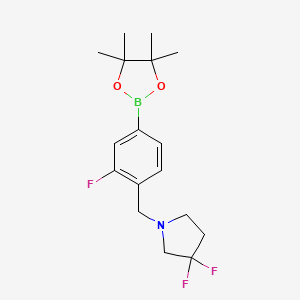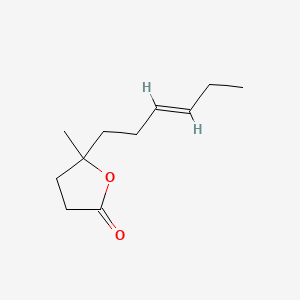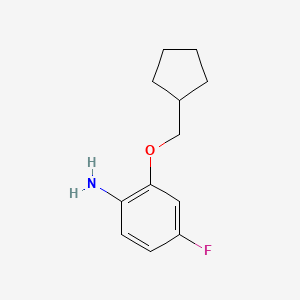![molecular formula C34H40N2O5 B12076868 (3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione](/img/structure/B12076868.png)
(3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[®-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor13cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione is a complex organic molecule with a unique structure. It features multiple chiral centers and a combination of indole and cytochalasin frameworks, making it an interesting subject for chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the formation of the indole moiety and the cytochalasin framework. The key steps typically involve:
- Formation of the Indole Moiety : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Construction of the Cytochalasin Framework : This involves a series of cyclization and functional group transformations, often using reagents like Grignard reagents, organolithium compounds, and various protecting groups to control the stereochemistry and regiochemistry of the product.
Industrial Production Methods: Industrial production of such complex molecules often relies on advanced techniques like flow chemistry, which allows for precise control over reaction conditions and scalability. Catalysts and automated systems are employed to ensure high yield and purity.
化学反应分析
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
- Reduction : Reduction reactions can target the carbonyl groups, converting them into alcohols.
- Substitution : The indole moiety can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups.
- Oxidation : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
- Reduction : Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.
- Substitution : Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones, while reduction of the carbonyl groups would produce alcohols.
科学研究应用
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject in synthetic organic chemistry.
Biology: In biological research, the compound’s interaction with cellular components is of interest, particularly its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are explored, including its ability to interact with specific molecular targets in disease pathways.
Industry: In the industrial sector, the compound’s unique properties can be leveraged in the development of new materials or as a precursor in the synthesis of more complex molecules.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the cytochalasin framework can disrupt cellular processes by binding to actin filaments.
相似化合物的比较
Similar Compounds:
- Cytochalasin B : Another member of the cytochalasin family, known for its ability to inhibit actin polymerization.
- Indole-3-acetic acid : A simpler indole derivative with biological activity as a plant hormone.
Uniqueness: The compound’s combination of indole and cytochalasin frameworks, along with its specific stereochemistry, makes it unique compared to other similar compounds. This uniqueness contributes to its distinct reactivity and biological activity.
属性
分子式 |
C34H40N2O5 |
|---|---|
分子量 |
556.7 g/mol |
IUPAC 名称 |
(3Z,7Z,11Z)-16-ethyl-6,14-dihydroxy-18-[1-(1H-indol-3-yl)ethyl]-7,9-dimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione |
InChI |
InChI=1S/C34H40N2O5/c1-6-22-21(5)32(40)25-12-9-10-18(2)16-19(3)31(39)27(37)14-15-28(38)34(25)29(22)30(36-33(34)41)20(4)24-17-35-26-13-8-7-11-23(24)26/h7-9,11-18,20,22,25,29-32,35,39-40H,5-6,10H2,1-4H3,(H,36,41)/b12-9-,15-14-,19-16- |
InChI 键 |
PTACSLBMGBVOKZ-XPHKQWCYSA-N |
手性 SMILES |
CCC1C2C(NC(=O)C23C(/C=C\CC(/C=C(\C(C(=O)/C=C\C3=O)O)/C)C)C(C1=C)O)C(C)C4=CNC5=CC=CC=C54 |
规范 SMILES |
CCC1C2C(NC(=O)C23C(C=CCC(C=C(C(C(=O)C=CC3=O)O)C)C)C(C1=C)O)C(C)C4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





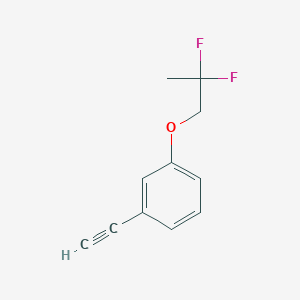
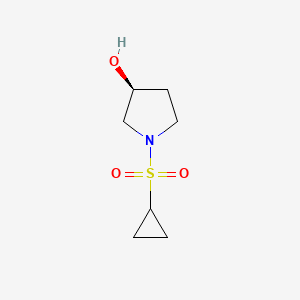
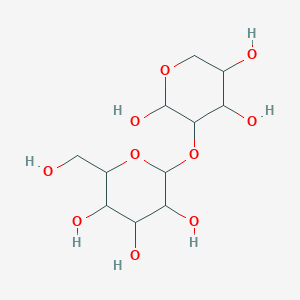
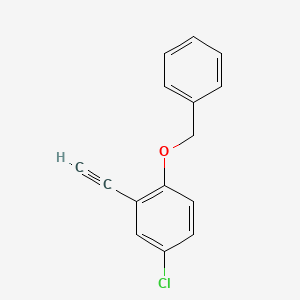
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)
